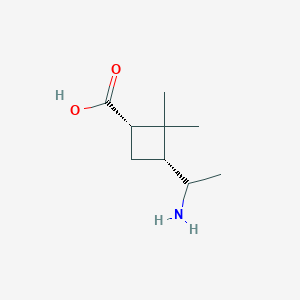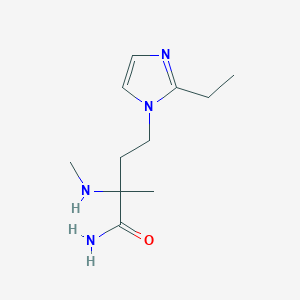
2-(Sec-butoxymethyl)butane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Sec-butoxymethyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. This compound is known for its utility in various chemical reactions and industrial applications. It is characterized by the presence of a sulfonyl chloride group, which makes it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with sec-butoxymethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids in the presence of strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Major Products Formed:
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate salts.
Reduction: Formation of sulfonamides.
Oxidation: Formation of sulfonic acids.
Applications De Recherche Scientifique
2-(Sec-butoxymethyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates and as a protecting group in peptide synthesis.
Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Methanesulfonyl chloride: Similar in reactivity but with a simpler structure.
Benzenesulfonyl chloride: Contains an aromatic ring, making it less reactive than aliphatic sulfonyl chlorides.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for similar applications but has a different reactivity profile due to the presence of a methyl group on the aromatic ring.
Uniqueness: 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride is unique due to its sec-butoxymethyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Formule moléculaire |
C9H19ClO3S |
|---|---|
Poids moléculaire |
242.76 g/mol |
Nom IUPAC |
2-(butan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-4-8(3)13-6-9(5-2)7-14(10,11)12/h8-9H,4-7H2,1-3H3 |
Clé InChI |
SGFYGWFJSJYBMR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OCC(CC)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)












